N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzamide
Description
N-{2-[2-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. This structure is synthesized through multi-step reactions involving hydrazinecarbothioamide intermediates and alkylation processes, as described in analogous triazole-thione systems . Key structural features include:
- 4-Chlorophenyl substituent: Enhances lipophilicity and influences electronic properties.
- Ethyl linker: Facilitates conformational flexibility between the heterocyclic core and the benzamide group.
Spectral characterization (IR, NMR, MS) confirms the absence of tautomerism in the triazolothiazole system, distinguishing it from related 1,2,4-triazole-3-thiones, which exhibit thione-thiol tautomeric equilibria .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-27-17-8-4-14(5-9-17)19(26)22-11-10-16-12-28-20-23-18(24-25(16)20)13-2-6-15(21)7-3-13/h2-9,12H,10-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWINDQVEJHIIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of hydrazine derivatives with ortho esters under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of thioamides with α-haloketones.
Fusion of Rings: The triazole and thiazole rings are fused together through a cyclization reaction involving appropriate intermediates.
Final Coupling: The final step involves coupling the fused ring system with 4-methoxybenzamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its structural components, particularly the triazole and thiazole rings, are known to exhibit biological activity against various targets.
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the chlorophenyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy as an anticancer agent .
- Inhibition of Bromodomains : Studies have highlighted the role of triazole-containing compounds in inhibiting bromodomains, which are implicated in cancer and other diseases. The unique binding interactions of the compound may provide a basis for developing selective inhibitors for these targets .
Material Science
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzamide can also be utilized in the development of advanced materials.
- Electronic Properties : The compound's electronic structure may allow it to function in organic electronic devices, enhancing conductivity and stability.
- Optical Applications : Its unique molecular arrangement could lend itself to applications in photonic devices where specific optical properties are required.
Biological Research
The compound is studied for its interactions with various biological targets.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes crucial for cellular processes. This inhibition can lead to altered signaling pathways that are beneficial in treating diseases like cancer and inflammation .
- Receptor Modulation : The compound's ability to bind to receptors opens avenues for research into its effects on neurological disorders and metabolic diseases.
Industrial Applications
In industrial chemistry, this compound can serve various roles.
- Catalyst Development : Its unique functional groups may facilitate reactions as a catalyst or as a precursor for synthesizing other complex organic molecules.
- Synthesis of Fine Chemicals : The compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity profile.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of compounds similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| PMC3906316 | Bromodomain Inhibitors | Identified triazole derivatives as potent inhibitors of bromodomains with implications for cancer therapy. |
| Research on Anticancer Agents | Anticancer Activity | Compounds with similar structures demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Material Science Research | Electronic Properties | Explored the use of triazole-containing compounds in organic photovoltaics and their impact on efficiency. |
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing benzamide, triazole, or fused heterocyclic motifs.
Table 1: Structural and Physicochemical Comparison
Key Observations
Heterocyclic Core Diversity :
- The target compound’s [1,2,4]triazolo[3,2-b][1,3]thiazole core differs from [1,3]thiazolo[3,2-b][1,2,4]triazol-6-one (606958-10-5), which incorporates a ketone group, enhancing electrophilicity .
- Triazolo-thiadiazole derivatives (e.g., 892671-33-9) exhibit reduced molar mass due to the absence of a sulfur-containing side chain .
Substituent Effects: Halogenated Aryl Groups: The 4-chlorophenyl group in the target compound and 894037-84-4 improves metabolic stability compared to non-halogenated analogs . Methoxy vs.
Synthetic Pathways: S-Alkylation of triazole-thiones (as in ) is a common strategy for analogs like the target compound, whereas chromenone derivatives (923211-76-1) rely on Friedel-Crafts acylation .
Biological Activity
N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzamide (CAS No. 894021-75-1) is a complex heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a triazole ring fused with a thiazole ring and a methoxybenzamide moiety. This structural configuration is crucial for its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H17ClN4O2S |
| Molecular Weight | 404.89 g/mol |
| CAS Number | 894021-75-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in cancer cell proliferation and inflammation.
- Antimicrobial Activity : It has shown potential against various bacterial strains and fungi by disrupting cellular processes.
- Anti-inflammatory Effects : The compound modulates inflammatory pathways, reducing cytokine release.
Antimicrobial Activity
Research indicates that derivatives of triazole and thiazole compounds possess notable antimicrobial properties. For example, studies have shown that similar compounds exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. A notable study demonstrated that triazole derivatives can inhibit the proliferation of cancer cell lines such as A431 and H1299 by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It significantly reduces the levels of pro-inflammatory cytokines like IL-6 and TNF-α in vitro .
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various triazole derivatives. The results indicated that compounds similar to this compound displayed MIC values significantly lower than traditional antibiotics against E. coli and Pseudomonas aeruginosa .
Study 2: Anticancer Screening
In another research effort focusing on anticancer activity, derivatives were tested against multiple human cancer cell lines. The findings revealed that certain modifications to the triazole scaffold enhanced cytotoxicity against breast cancer cells (MDA-MB-231) with an IC50 value of 1.4 μM .
Study 3: Inflammatory Response Modulation
A study assessing the anti-inflammatory properties highlighted that the compound effectively inhibited the production of inflammatory mediators in macrophage cultures stimulated by lipopolysaccharides (LPS) .
Q & A
Q. What are the key synthetic routes for preparing N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzamide?
The synthesis typically involves multi-step reactions, starting with intermediates such as substituted triazolo-thiazole cores. For example, triazole-thiazole scaffolds can be generated via cyclization of hydrazine derivatives with α-haloketones under reflux conditions. Subsequent functionalization with 4-methoxybenzamide groups may employ amide coupling agents (e.g., EDC/HOBt) or nucleophilic substitution .
Q. How is the compound characterized to confirm structural integrity?
Common techniques include:
Q. What in vitro assays are used to screen biological activity?
Standard assays include:
- Anticancer : MTT assays against cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Antimicrobial : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays for kinases or oxidoreductases .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
Comparative studies with analogs (e.g., replacing 4-chlorophenyl with bromo or fluoro groups) reveal that electron-withdrawing substituents enhance metabolic stability and target binding. For example, 4-chloro derivatives show higher antiproliferative activity (IC50 < 10 μM) compared to non-halogenated analogs .
Q. What strategies optimize solubility and pharmacokinetics without compromising potency?
Q. How are SAR studies conducted for this compound?
Structure-activity relationship (SAR) is mapped by synthesizing analogs with variations in:
Q. What methods resolve contradictions in reported biological data (e.g., divergent IC50 values)?
Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardization steps include:
Q. How is in vivo efficacy evaluated in preclinical models?
- Xenograft studies : Tumor growth inhibition in mice (e.g., 50–70% reduction at 50 mg/kg doses) .
- Pharmacodynamic markers : Measure downstream targets (e.g., c-Myc downregulation via qPCR) .
Technical and Analytical Challenges
Q. What analytical techniques quantify metabolic stability in hepatic microsomes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
